molecular formula C11H8O5 B11885301 (7-Hydroxy-2-oxo-2H-1-benzopyran-8-yl)acetic acid CAS No. 15176-77-9

(7-Hydroxy-2-oxo-2H-1-benzopyran-8-yl)acetic acid

Katalognummer: B11885301
CAS-Nummer: 15176-77-9
Molekulargewicht: 220.18 g/mol
InChI-Schlüssel: XCZKMROBTJUSIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(7-Hydroxy-2-oxo-2H-chromen-8-yl)acetic acid is a chemical compound with the molecular formula C11H8O5 and a molecular weight of 220.18 g/mol . This compound belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Hydroxy-2-oxo-2H-chromen-8-yl)acetic acid typically involves the reaction of 7-hydroxycoumarin with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(7-Hydroxy-2-oxo-2H-chromen-8-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 7-ketocoumarin derivatives, while reduction of the carbonyl group can produce 7-hydroxy-2H-chromen-8-ylmethanol .

Wissenschaftliche Forschungsanwendungen

2-(7-Hydroxy-2-oxo-2H-chromen-8-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex coumarin derivatives.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of fluorescent dyes and sensors

Wirkmechanismus

The mechanism of action of 2-(7-Hydroxy-2-oxo-2H-chromen-8-yl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the coumarin ring can interact with enzymes and receptors. These interactions can modulate biological processes such as oxidative stress, inflammation, and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Hydroxycoumarin: Shares the coumarin core structure but lacks the acetic acid moiety.

    2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid: Similar structure but with the acetic acid group at a different position.

    Umbelliferone: Another coumarin derivative with similar biological activities.

Uniqueness

2-(7-Hydroxy-2-oxo-2H-chromen-8-yl)acetic acid is unique due to the presence of both the hydroxyl and acetic acid functional groups, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

15176-77-9

Molekularformel

C11H8O5

Molekulargewicht

220.18 g/mol

IUPAC-Name

2-(7-hydroxy-2-oxochromen-8-yl)acetic acid

InChI

InChI=1S/C11H8O5/c12-8-3-1-6-2-4-10(15)16-11(6)7(8)5-9(13)14/h1-4,12H,5H2,(H,13,14)

InChI-Schlüssel

XCZKMROBTJUSIZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=C1C=CC(=O)O2)CC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.